
Methyl 2-allylnicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-allylnicotinate is an organic compound belonging to the class of nicotinates It is characterized by the presence of a methyl ester group attached to the nicotinic acid structure, with an allyl group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-allylnicotinate typically involves the esterification of nicotinic acid with methanol in the presence of an acid catalyst. The allyl group is introduced through an allylation reaction, which can be achieved using allyl bromide and a base such as sodium hydride. The reaction conditions often require refluxing the mixture to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purity of the final product is ensured through distillation and recrystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 2-allylnicotinate undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The allyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) for ester reduction.
Substitution: Sodium hydride (NaH) and allyl bromide for allylation.
Major Products:
Oxidation: Epoxides and aldehydes.
Reduction: Alcohols.
Substitution: Various allylated derivatives.
Aplicaciones Científicas De Investigación
Methyl 2-allylnicotinate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with nicotinic receptors.
Medicine: Explored for its vasodilatory properties, which could be beneficial in treating conditions like hypertension.
Industry: Utilized in the formulation of topical creams and sprays for pain relief due to its rubefacient properties.
Propiedades
Fórmula molecular |
C10H11NO2 |
|---|---|
Peso molecular |
177.20 g/mol |
Nombre IUPAC |
methyl 2-prop-2-enylpyridine-3-carboxylate |
InChI |
InChI=1S/C10H11NO2/c1-3-5-9-8(10(12)13-2)6-4-7-11-9/h3-4,6-7H,1,5H2,2H3 |
Clave InChI |
CZQUTPNZOFFZJY-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(N=CC=C1)CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




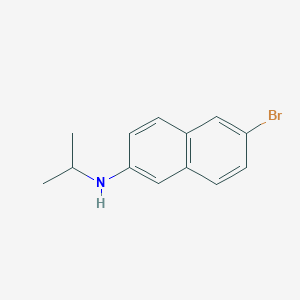
![Pyrano[2,3-c]pyrazole-5-carbonitrile, 3,6-diamino-1,4-dihydro-4-phenyl-](/img/structure/B12082165.png)
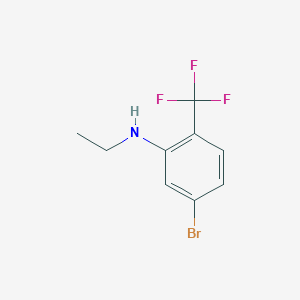
![Benzo[b]thiophene-2-carboximidamide, 4-fluoro-N-hydroxy-5,6-dimethoxy-](/img/structure/B12082170.png)

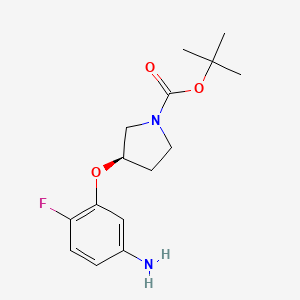
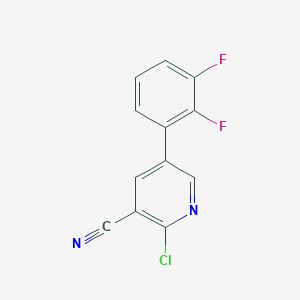
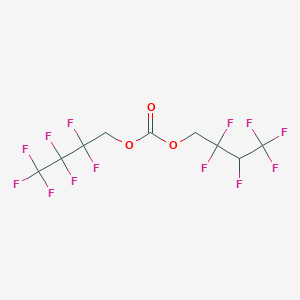

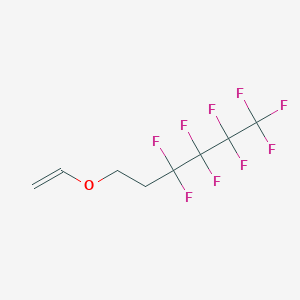
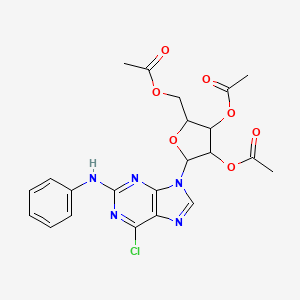
![4-Methyl-1-[2-[1-(3-methylphenylsulfonyl)pyrrolidin-2(r)-yl]ethyl]piperidine](/img/structure/B12082219.png)
